N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a triazole ring, and a sulfanylacetamide moiety
Preparation Methods
The synthesis of N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the ethoxyphenyl and sulfanylacetamide groups. One common synthetic route involves the reaction of 4-ethoxyphenylamine with ethyl chloroacetate to form an intermediate, which is then reacted with 4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or phenoxymethyl groups can be replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfanylacetamide moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:
N-(4-ethoxyphenyl)acetamide: This compound lacks the triazole and sulfanyl groups, making it less complex and potentially less versatile in its applications.
N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide: This compound contains a fluorobenzenesulfonamide group instead of the triazole and sulfanylacetamide moieties, leading to different chemical properties and applications.
N-(4-ethoxyphenyl)-4-methoxybenzamide:
Properties
Molecular Formula |
C21H24N4O3S |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[4-ethyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H24N4O3S/c1-3-25-19(14-28-17-8-6-5-7-9-17)23-24-21(25)29-15-20(26)22-16-10-12-18(13-11-16)27-4-2/h5-13H,3-4,14-15H2,1-2H3,(H,22,26) |
InChI Key |
KUIHRZWCMIWFOV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OCC)COC3=CC=CC=C3 |
Origin of Product |
United States |
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